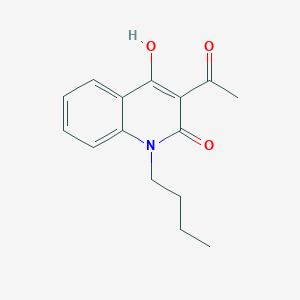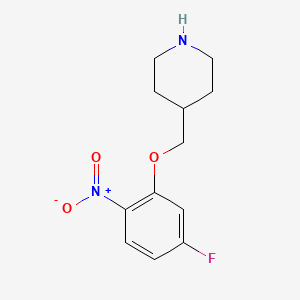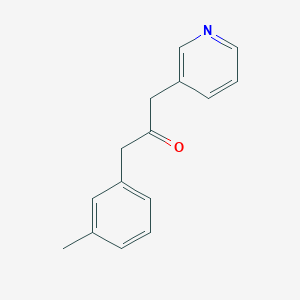![molecular formula C10H16N2O B1455803 1-[(1H-吡唑-1-基)甲基]环己醇 CAS No. 1496253-76-9](/img/structure/B1455803.png)
1-[(1H-吡唑-1-基)甲基]环己醇
描述
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:药物发现
吡唑衍生物因其药理学潜力而广受认可。 它们表现出一系列生物活性,包括抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫、抗氧化和除草特性 。所讨论的特定化合物可以被合成并测试这些活性,从而有助于发现新的治疗剂。
农业化学:杀虫剂开发
在农业化学中,吡唑化合物已被用于开发针对特定害虫的杀虫剂,而不会损害益虫或环境。 吡唑的结构灵活性允许对其杀虫特性进行微调,使其在创建更有效和环保的农业化学品方面具有价值 。
配位化学:配体合成
吡唑可以在配位化学中充当配体,与金属离子结合形成配合物。这些配合物在催化、材料科学甚至药物化学中都有应用。 该目标化合物的独特结构可以导致形成具有有趣化学和物理性质的新型金属配合物 。
有机金属化学:催化剂设计
在有机金属化学中,吡唑基化合物用于设计催化各种化学反应的催化剂。 这些催化剂可用于工业过程,以提高效率,减少浪费,并改善化学生产的可持续性 。
合成化学:构建块
吡唑环是合成化学中用途广泛的支架。它作为构建块,用于合成各种复杂的分子。 研究人员可以利用“1-[(1H-吡唑-1-基)甲基]环己醇”的反应性,为不同科学领域的进一步应用创建不同的化学实体 。
药物研究:抗结核药物
最近的研究设计了类似于“1-[(1H-吡唑-1-基)甲基]环己醇”的化合物作为潜在的抗结核药物。 通过结合计算机设计、QSAR 驱动的虚拟筛选、合成和实验评估,这些化合物正在被开发以对抗结核病,展示了吡唑衍生物的治疗相关性 。
作用机制
Target of Action
Pyrazole-based ligands, which include this compound, are known to interact with metal ions .
Mode of Action
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol, as a pyrazole-based ligand, provides one pyrazole sp2-nitrogen, which is capable of coordinating to the metal . This interaction with metal ions forms complexes that can exhibit various biological activities.
Biochemical Pathways
It’s known that pyrazole-based ligands can be involved in the oxidation reaction of catechol to o-quinone .
Result of Action
Pyrazole-based ligands have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
Action Environment
For pyrazole-based ligands, factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the formation of complexes and their catalytic activities .
生化分析
Biochemical Properties
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the biomolecules, affecting their activity and function. Additionally, 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function. Long-term studies in vitro and in vivo have shown that 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in energy production, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can be influenced by these interactions. Understanding the transport and distribution of 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is crucial for determining its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action .
属性
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10(5-2-1-3-6-10)9-12-8-4-7-11-12/h4,7-8,13H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWYXWGQBILCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)
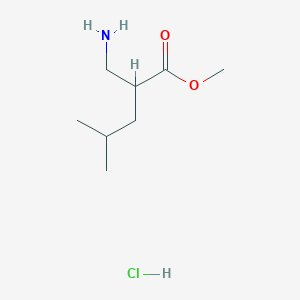
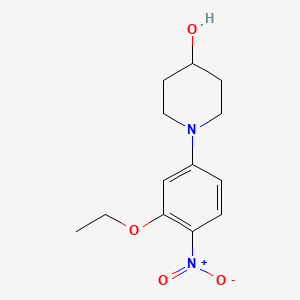
![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1455727.png)
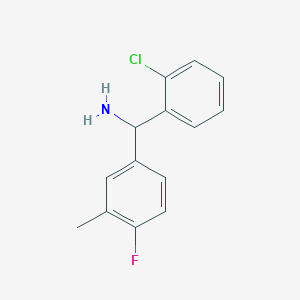
![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
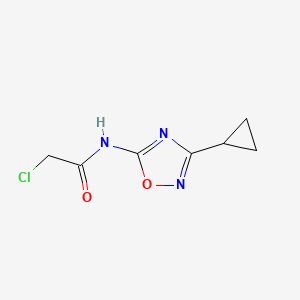
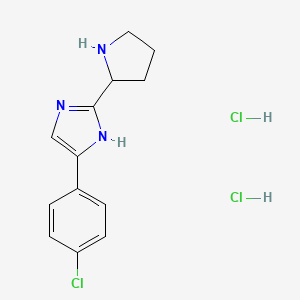
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
